Fmoc-Thr(GalNAc(Ac)3-b-D)-OH
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Overview
Description
Fmoc-Thr(GalNAc(Ac)3-b-D)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactosamine moiety that is acetylated. The Fmoc group is a common protecting group used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH typically involves multiple steps:
Protection of Threonine: The hydroxyl and amino groups of threonine are protected using suitable protecting groups.
Glycosylation: The protected threonine is glycosylated with a galactosamine derivative.
Acetylation: The glycosylated product is acetylated to introduce acetyl groups.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers and large-scale chemical reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyl groups.
Reduction: Reduced derivatives with modified acetyl groups.
Substitution: Deprotected threonine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of glycopeptides.
Chemical Biology: Studied for its role in protein-carbohydrate interactions.
Biology
Glycosylation Studies: Used to study the effects of glycosylation on protein function.
Cell Signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of glycopeptide-based therapeutics.
Diagnostics: Used in the development of diagnostic tools for detecting glycosylation patterns.
Industry
Biotechnology: Used in the production of glycosylated proteins for therapeutic use.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation and cell signaling pathways. The acetylated galactosamine moiety can mimic natural glycosylation patterns, influencing protein function and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(GalNAc)-OH: Lacks the acetyl groups, making it less hydrophobic.
Fmoc-Ser(GalNAc(Ac)3-b-D)-OH: Similar structure but with serine instead of threonine.
Fmoc-Thr(GlcNAc(Ac)3-b-D)-OH: Contains a glucosamine moiety instead of galactosamine.
Uniqueness
Hydrophobicity: The acetyl groups increase the hydrophobicity of the compound.
Glycosylation: The specific glycosylation pattern can influence its biological activity and interactions.
Properties
Molecular Formula |
C33H38N2O13 |
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Molecular Weight |
670.7 g/mol |
IUPAC Name |
(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
InChI Key |
OXLCJWGAUPPZQJ-ZJFLVNNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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